molecular formula C23H32O4 B12606228 2-Naphthalenecarboxylic acid, 3-dodecyl-1,8-dihydroxy- CAS No. 877474-23-2

2-Naphthalenecarboxylic acid, 3-dodecyl-1,8-dihydroxy-

Cat. No.: B12606228
CAS No.: 877474-23-2
M. Wt: 372.5 g/mol
InChI Key: ASXZBBGWKPYAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenecarboxylic acid, 3-dodecyl-1,8-dihydroxy- is a complex organic compound belonging to the naphthalenecarboxylic acid family. This compound is characterized by the presence of a naphthalene ring, a carboxylic acid group, and two hydroxyl groups at positions 1 and 8, along with a dodecyl chain at position 3. The unique structure of this compound makes it an interesting subject for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 3-dodecyl-1,8-dihydroxy- typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of naphthalene with a dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by oxidation to introduce the carboxylic acid group and subsequent hydroxylation at the 1 and 8 positions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 3-dodecyl-1,8-dihydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The dodecyl chain can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 2-Naphthalenemethanol derivatives.

    Substitution: Formation of various substituted naphthalenecarboxylic acids.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 3-dodecyl-1,8-dihydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 3-dodecyl-1,8-dihydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the dodecyl chain can influence the compound’s hydrophobicity and membrane permeability. These properties contribute to its biological activities and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid, 3-hydroxy-: Similar structure but lacks the dodecyl chain.

    2-Naphthalenecarboxylic acid, 3-dodecyl-: Similar structure but lacks the hydroxyl groups at positions 1 and 8.

    2-Naphthalenecarboxylic acid, 1,8-dihydroxy-: Similar structure but lacks the dodecyl chain.

Uniqueness

2-Naphthalenecarboxylic acid, 3-dodecyl-1,8-dihydroxy- is unique due to the presence of both the dodecyl chain and the hydroxyl groups at specific positions on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

877474-23-2

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

3-dodecyl-1,8-dihydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C23H32O4/c1-2-3-4-5-6-7-8-9-10-11-13-18-16-17-14-12-15-19(24)20(17)22(25)21(18)23(26)27/h12,14-16,24-25H,2-11,13H2,1H3,(H,26,27)

InChI Key

ASXZBBGWKPYAMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(C(=C2C(=C1)C=CC=C2O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.